molecular formula C20H20Br2N4O6 B7729316 N'~1~,N'~4~-bis[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]butanedihydrazide

N'~1~,N'~4~-bis[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]butanedihydrazide

Cat. No.: B7729316
M. Wt: 572.2 g/mol
InChI Key: VPUZUQIFVGPWCV-WDBPGAOMSA-N
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Description

N’~1~,N’~4~-bis[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]butanedihydrazide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butanedihydrazide backbone with two (3-bromo-4-hydroxy-5-methoxyphenyl)methylidene groups attached, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~4~-bis[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]butanedihydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with butanedihydrazide and 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

    Condensation Reaction: The butanedihydrazide reacts with two equivalents of 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

    Purification: The resulting product is purified through recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques, such as column chromatography, are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~4~-bis[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]butanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~1~,N’~4~-bis[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]butanedihydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’~1~,N’~4~-bis[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]butanedihydrazide exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can inhibit enzyme activity, bind to receptors, or intercalate into DNA, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~4~-bis[(E)-(2-hydroxyphenyl)methylidene]butanedihydrazide
  • N’~1~,N’~4~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanedihydrazide

Uniqueness

N’~1~,N’~4~-bis[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]butanedihydrazide is unique due to the presence of bromine atoms and the specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of N’~1~,N’~4~-bis[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]butanedihydrazide, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N,N'-bis[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Br2N4O6/c1-31-15-7-11(5-13(21)19(15)29)9-23-25-17(27)3-4-18(28)26-24-10-12-6-14(22)20(30)16(8-12)32-2/h5-10,29-30H,3-4H2,1-2H3,(H,25,27)(H,26,28)/b23-9+,24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUZUQIFVGPWCV-WDBPGAOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Br2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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